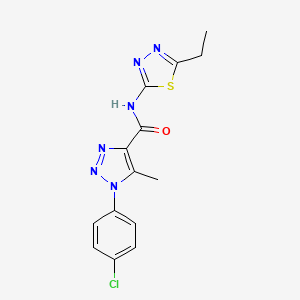
(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid” is a chemical compound. It has a molecular weight of 259.65 . The IUPAC name for this compound is "(2R,3R)-4-((2-chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H10ClNO5/c11-5-3-1-2-4-6(5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17)/t7-,8-/m1/s1" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of 199.63 g/mol . The InChI code for this compound is "1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m1/s1" .Mecanismo De Acción
The mechanism of action of riluzole is not fully understood, but it is believed to involve the inhibition of glutamate release and the modulation of ion channels. Glutamate is a neurotransmitter that plays a key role in neuronal signaling, and excessive glutamate release has been implicated in a variety of neurological disorders. Riluzole is believed to inhibit glutamate release by blocking voltage-dependent sodium channels, which are involved in the release of glutamate from presynaptic neurons.
Biochemical and Physiological Effects:
Riluzole has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channels, the inhibition of glutamate release, and the promotion of neurotrophic factor expression. Riluzole has also been shown to have antioxidant properties, which may help to protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using riluzole in lab experiments is that it has been extensively studied and is well-characterized in terms of its chemical and biological properties. However, one limitation of using riluzole is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.
Direcciones Futuras
There are several potential future directions for research involving riluzole. One area of interest is the development of new drugs that target glutamate signaling pathways, which may have applications in the treatment of a variety of neurological and psychiatric disorders. Another area of interest is the investigation of riluzole's potential as a neuroprotective agent, which may have applications in the treatment of traumatic brain injury and stroke. Finally, there is interest in investigating the potential of riluzole as an anticancer agent, particularly in the context of metastatic disease.
Métodos De Síntesis
The synthesis of riluzole involves several steps, including the reaction of 2-amino-6-chlorobenzonitrile with diethyl malonate to form a pyrrole intermediate. This intermediate is then treated with sodium methoxide to yield the final product, (2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Riluzole has been studied for its potential applications in a variety of scientific research areas, including neurology, psychiatry, and oncology. In neurology, riluzole has been investigated for its potential to treat neurodegenerative diseases such as ALS and Alzheimer's disease. In psychiatry, riluzole has been studied for its potential to treat depression, anxiety, and obsessive-compulsive disorder. In oncology, riluzole has been investigated for its potential to inhibit tumor growth and metastasis.
Safety and Hazards
Propiedades
IUPAC Name |
(2R,3R)-2-(2-chlorophenyl)-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-14-10(15)6-8(12(16)17)11(14)7-4-2-3-5-9(7)13/h2-5,8,11H,6H2,1H3,(H,16,17)/t8-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFFONCYPVDQLZ-KCJUWKMLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H]([C@@H](CC1=O)C(=O)O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2582476.png)
![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methylphenyl)methanone](/img/structure/B2582477.png)
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-(4-chlorophenoxy)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2582483.png)



![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2582487.png)


![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2582492.png)


